molecular formula C10H11N3S B13281897 N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

Cat. No.: B13281897
M. Wt: 205.28 g/mol
InChI Key: HOEMIJALWLRDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-[(4-Methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

Systematic Nomenclature and Structural Identification

The IUPAC name This compound delineates its molecular architecture. The compound consists of two interconnected heterocycles: a pyridine ring substituted with an amine group at position 3 and a 4-methylthiazole moiety linked via a methylene bridge. The molecular formula is C$${10}$$H$${11}$$N$$_{3}$$S , with a molecular weight of 205.28 g/mol .

The pyridine ring exhibits aromaticity due to its six π-electrons, while the thiazole ring contributes additional conjugation through sulfur and nitrogen atoms. Key structural features include:

  • Pyridine-3-amine : The amine group at position 3 enhances hydrogen-bonding potential.
  • 4-Methylthiazole : A methyl substituent at position 4 of the thiazole ring introduces steric and electronic effects.
  • Methylene linker : Bridges the thiazole and pyridine rings, enabling conformational flexibility.

Computational analyses reveal a topological polar surface area (TPSA) of 66.1 Ų, indicative of moderate solubility, and a logP value of 2.2, suggesting moderate lipophilicity. The compound’s planar geometry facilitates π-π stacking interactions, a critical feature in biological target engagement.

Historical Context in Heterocyclic Chemistry Research

The synthesis of pyridine-thiazole hybrids emerged from advancements in heterocyclic chemistry during the late 20th century. Thiazoles, first isolated in 1887, gained prominence for their biological activity, while pyridine derivatives were explored for their pharmacological versatility. Early methodologies, such as the Hantzsch thiazole synthesis and Chichibabin pyridine synthesis , laid the groundwork for combining these motifs.

The integration of pyridine and thiazole rings in this compound reflects a strategic approach to enhance molecular diversity. This hybrid design leverages pyridine’s electron-deficient aromatic system and thiazole’s sulfur-mediated reactivity, enabling interactions with enzymes and receptors. Historical milestones include:

  • 1980s : Development of thiazole-containing antibiotics (e.g., sulfathiazole).
  • 1990s : Pyridine-based kinase inhibitors (e.g., imatinib precursors).
  • 2000s : Hybrid heterocycles for multitarget drug discovery.

Significance in Contemporary Medicinal Chemistry

This compound has garnered attention for its dual heterocyclic pharmacophore. The thiazole ring’s sulfur atom participates in hydrogen bonding and metal coordination, while the pyridine amine serves as a hydrogen-bond donor/acceptor. These properties make it a candidate for:

Kinase Inhibition

The compound’s planar structure mimics ATP-binding sites in kinases. For example, derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) , a target in oncology.

Antimicrobial Agents

Thiazole-pyridine hybrids disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) . The methyl group on the thiazole enhances membrane permeability, as seen in analogs like thiostrepton .

Antiviral Applications

Recent studies highlight its potential against RNA viruses. The pyridine amine interacts with viral proteases, while the thiazole ring stabilizes inhibitor-enzyme complexes.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C$${10}$$H$${11}$$N$$_{3}$$S
Molecular Weight 205.28 g/mol
Topological Polar SA 66.1 Ų
logP 2.2
Hydrogen Bond Donors 1

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H11N3S/c1-8-10(14-7-13-8)6-12-9-3-2-4-11-5-9/h2-5,7,12H,6H2,1H3

InChI Key

HOEMIJALWLRDBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylthiazole with a suitable pyridine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine, differing in substituents, heterocyclic cores, or functional groups.

5-Fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

  • CAS: Not provided.
  • Formula : C₁₀H₁₀FN₃S
  • Molecular Weight : 223.27 g/mol
  • Key Differences :
    • The thiazole methyl group is at position 2 (vs. position 4 in the parent compound).
    • A fluorine atom replaces hydrogen at position 5 of the pyridine ring.
  • Implications : Fluorine’s electronegativity may enhance binding affinity in biological targets (e.g., enzymes) by forming dipole interactions or altering electron density. The shifted methyl group on the thiazole could affect steric interactions .

6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

  • CAS : 1545807-75-7
  • Formula : C₁₀H₁₀ClN₃S
  • Molecular Weight : 239.73 g/mol
  • Key Differences :
    • A chlorine atom is introduced at position 6 of the pyridine ring.
  • Implications : Chlorine’s larger atomic radius and lipophilicity may increase membrane permeability compared to the parent compound. However, it could also reduce solubility in aqueous media .

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

  • CAS : 1499331-74-6
  • Formula : C₁₀H₁₃N₃S
  • Molecular Weight : 207.29 g/mol
  • Key Differences :
    • Thiophene replaces the thiazole ring.
    • Pyrazole substitutes the pyridine core.
  • The pyrazole’s amine group may enable hydrogen bonding, differing from pyridine’s lone-pair interactions .

Structural and Molecular Data Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1489628-12-7 C₁₀H₁₁N₃S 205.28 4-methylthiazole, pyridine, methylene linker
5-Fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine C₁₀H₁₀FN₃S 223.27 2-methylthiazole, 5-fluoropyridine
6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine 1545807-75-7 C₁₀H₁₀ClN₃S 239.73 4-methylthiazole, 6-chloropyridine
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1499331-74-6 C₁₀H₁₃N₃S 207.29 Thiophene, pyrazole, 5-methyl substitution

Discussion of Structural Variations and Implications

  • Steric Considerations : The position of the methyl group on the thiazole (2 vs. 4) may influence conformational flexibility and steric hindrance in binding pockets .
  • Heterocycle Replacement : Substituting thiazole with thiophene or pyridine with pyrazole changes hydrogen-bonding capacity and aromatic π-system interactions, which could impact target selectivity .

Biological Activity

N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H11N3S, with a molecular weight of 205.28 g/mol. Its structure includes a thiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
IUPAC NameThis compound
InChI KeyHOEMIJALWLRDBC-UHFFFAOYSA-N

This compound exerts its biological effects primarily through its interaction with specific enzymes and receptors. The thiazole moiety is believed to play a crucial role in modulating enzyme activity, potentially inhibiting or activating various biochemical pathways. This mechanism underpins its applications in drug development targeting diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:

Bacterial StrainMIC (mg/mL)
E. coli0.17
B. cereus0.23
S. Typhimurium0.23

These findings suggest that the compound may serve as a valuable lead in the development of new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines, showing IC50 values comparable to established chemotherapeutics:

Cell LineIC50 (µg/mL)
A431 (skin cancer)1.98
Jurkat (leukemia)1.61

The presence of the thiazole ring is essential for this activity, as it enhances the compound's ability to interact with cancer-related molecular targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the thiazole and pyridine rings can significantly alter its potency and selectivity against different biological targets. For example:

  • Substituent Effects : The introduction of electron-donating groups at specific positions on the pyridine ring has been shown to enhance antimicrobial activity.
  • Ring Modifications : Modifying the thiazole ring can lead to different interaction profiles with enzymes, affecting both efficacy and toxicity.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against E. coli and B. cereus, suggesting its potential use in treating bacterial infections .

Case Study 2: Anticancer Research
In another investigation focusing on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell proliferation at low concentrations, highlighting its promise as a therapeutic candidate for further development .

Q & A

Basic: What are the standard synthetic routes for N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine, and how are intermediates characterized?

The synthesis typically involves coupling a pyridin-3-amine derivative with a functionalized 4-methyl-1,3-thiazole moiety. A common approach includes nucleophilic substitution or reductive amination, where the thiazole's methyl group is brominated to introduce a reactive site (e.g., CH₂Br), followed by reaction with pyridin-3-amine. Key intermediates are characterized via ¹H/¹³C-NMR to confirm regioselectivity and LC-MS for purity assessment . For example, highlights similar pyridine-pyrazole couplings, where spectroscopic data (e.g., δ ~8.2 ppm for pyridine protons) are critical for structural validation.

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

¹H-NMR is pivotal for identifying aromatic protons (pyridine at δ 7.5–8.5 ppm; thiazole at δ 2.4 ppm for CH₃). ¹³C-NMR confirms quaternary carbons (e.g., thiazole C-2 at ~160 ppm). IR spectroscopy verifies amine N-H stretches (~3300 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₁H₁₂N₄S requires m/z 232.0837) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Optimization involves screening bases (e.g., Et₃N vs. Hünig’s base), solvents (DMF vs. THF), and temperatures. notes that trialkylamines enhance yields in pyridylamine couplings by reducing side reactions. Kinetic studies (e.g., in situ FTIR monitoring) can track intermediate consumption. For example, increasing reaction time from 12h to 24h at 60°C improved yields by 15% in analogous thiazole-pyridine syntheses .

Advanced: What computational methods are used to predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. highlights docking scores (<-8 kcal/mol) for thiazole derivatives targeting cancer pathways. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How can contradictory bioactivity data in literature be resolved for this compound?

Contradictions (e.g., IC₅₀ variations in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardization using FRET-based assays or SPR (surface plasmon resonance) under controlled buffer systems is recommended. Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., substituent effects on thiazole) can identify outliers. emphasizes reproducibility via triplicate runs with positive controls .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or CDK2) due to its dual heterocyclic system. The pyridine-thiazole core mimics ATP-binding motifs, enabling competitive inhibition. reports analogs with IC₅₀ < 1 µM in cytotoxicity screens, validated via MTT assays on HeLa cells .

Advanced: What strategies mitigate solubility issues during in vitro testing?

Co-solvents (DMSO ≤ 0.1% v/v) or formulation with cyclodextrins enhance aqueous solubility. Salt formation (e.g., HCl salt) increases polarity. used 10% PEG-400 in PBS to achieve 2.5 mM solubility for pharmacokinetic studies. HPLC-ELSD monitors stability under these conditions .

Advanced: How are regioselectivity challenges addressed during functionalization of the thiazole ring?

Directed lithiation (e.g., LDA at -78°C) or protecting group strategies (e.g., SEM-protected amines) guide substitution to C-5. ’s thiazole-pyrimidine analog achieved >90% regioselectivity using Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the thiazole’s methyl position .

Basic: What safety protocols are critical when handling intermediates with reactive halides?

Use Schlenk lines for air-sensitive brominated intermediates (e.g., 5-bromo-4-methylthiazole). PPE (nitrile gloves, face shields) and scrubbers for HBr off-gassing are mandatory. recommends quenching residual bromine with Na₂S₂O₃ before disposal .

Advanced: How can machine learning (ML) accelerate SAR studies for this compound class?

QSAR models (Random Forest, SVM) trained on datasets (e.g., ChEMBL) predict bioactivity from descriptors (logP, polar surface area). ’s ICReDD framework integrates ML with quantum chemistry to prioritize synthetic targets, reducing trial-and-error cycles by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.